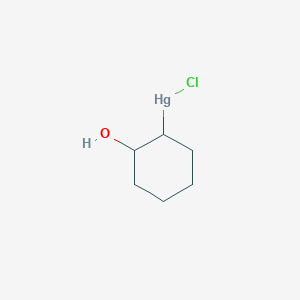
Chloro-(2-hydroxycyclohexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 134955: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 134955 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods: Industrial production of NSC 134955 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: NSC 134955 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: NSC 134955 is used as a reagent in organic synthesis, helping to form complex molecules through various chemical reactions.
Biology: In biological research, NSC 134955 is studied for its potential effects on cellular processes and its ability to interact with specific biological targets.
Medicine: NSC 134955 has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further research in pharmacology.
Industry: In industrial applications, NSC 134955 may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of NSC 134955 involves its interaction with specific molecular targets within cells. This interaction can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which NSC 134955 is used.
Comparison with Similar Compounds
NSC 134754: Another compound with similar structural features and biological activity.
NSC 134756: Known for its role in inhibiting specific biological pathways.
Uniqueness: NSC 134955 is unique due to its specific chemical structure, which allows it to interact with particular molecular targets in a way that similar compounds may not. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
29682-55-1 |
|---|---|
Molecular Formula |
C6H11ClHgO |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
chloro-(2-hydroxycyclohexyl)mercury |
InChI |
InChI=1S/C6H11O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4,6-7H,1-3,5H2;1H;/q;;+1/p-1 |
InChI Key |
MCFOHRBOYMRMOO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(C1)O)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















